1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one]
Overview
Description
1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one], also known as PBP, is a compound that has been extensively studied for its potential applications in scientific research. PBP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound is a derivative of chalcone, which is a natural compound found in many plants and has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] is not fully understood. However, studies have suggested that 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] may exert its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] has been shown to have anti-inflammatory and antioxidant activities. 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] in lab experiments is its low toxicity. 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one]. One area of research is the development of more efficient synthesis methods for 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one]. Another area of research is the investigation of the molecular mechanisms underlying its anticancer activity. Additionally, studies are needed to determine the optimal dosage and administration route for 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] in animal models. Finally, further research is needed to investigate the potential applications of 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] is a compound with potential applications in scientific research. Its anticancer activity, anti-inflammatory and antioxidant activities, and neuroprotective effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] has been extensively studied for its potential applications in scientific research. One of the main areas of research is its anticancer activity. Studies have shown that 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1,1'-(1,4-phenylene)bis[3-(3-pyridinyl)-2-propen-1-one] has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-3-pyridin-3-yl-1-[4-[(E)-3-pyridin-3-ylprop-2-enoyl]phenyl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21(11-5-17-3-1-13-23-15-17)19-7-9-20(10-8-19)22(26)12-6-18-4-2-14-24-16-18/h1-16H/b11-5+,12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOESTAVFGVAMRH-YDWXAUTNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)C=CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)/C=C/C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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